Darglitazone sodium

PPARγ agonism Thiazolidinedione pharmacology Insulin sensitizer potency

Darglitazone sodium (CP-86325 sodium) is a thiazolidinedione (TZD) insulin sensitizer that acts as a potent, orally active, and selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ). Unlike earlier TZDs, darglitazone displays a differentiated potency and selectivity profile that directly influences its experimental utility in type 2 diabetes, dyslipidemia, and neuroprotection models.

Molecular Formula C17H15N3O3S
Molecular Weight 341.4 g/mol
CAS No. 149904-87-0
Cat. No. B1663868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarglitazone sodium
CAS149904-87-0
SynonymsCP-86325-2;  5-[[4-[3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione sodium salt
Molecular FormulaC17H15N3O3S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)NN
InChIInChI=1S/C23H20N2O4S.Na/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20;/h2-10,20H,11-13H2,1H3,(H,25,27,28);/q;+1/p-1
InChIKeyNBSWNEYEAADJGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Darglitazone Sodium (CAS 149904-87-0) Procurement Guide: A High-Potency Thiazolidinedione PPARγ Agonist for Metabolic and Inflammation Research


Darglitazone sodium (CP-86325 sodium) is a thiazolidinedione (TZD) insulin sensitizer that acts as a potent, orally active, and selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ) . Unlike earlier TZDs, darglitazone displays a differentiated potency and selectivity profile that directly influences its experimental utility in type 2 diabetes, dyslipidemia, and neuroprotection models . The sodium salt form (C23H19N2O4S·Na, MW 442.46) is supplied as a solid with >98% purity and moderate aqueous solubility (~5 mg/mL, warmed) .

Why Darglitazone Sodium Cannot Be Substituted by Other Glitazones: Evidence of Non-Interchangeability


Although all thiazolidinediones target PPARγ, quantitative pharmacological profiling reveals that darglitazone sodium occupies a distinct potency and efficacy niche that precludes simple generic substitution. Key differentiators include approximately 200-fold greater potency than the prototype ciglitazone , substantially higher PPARγ selectivity compared with rosiglitazone and pioglitazone , and a lower in vivo molar dose requirement for equivalent metabolic correction relative to rosiglitazone . These factors have direct consequences for experimental design, dose-ranging, and adverse-effect profiles.

Quantitative Differentiation of Darglitazone Sodium: Head-to-Head and Comparative Evidence vs. In-Class Alternatives


PPARγ Agonist Potency: ~200-Fold Higher Than the Prototype Glitazone Ciglitazone

Darglitazone sodium is a thiazolidinedione approximately 200× more potent than ciglitazone as a PPARγ agonist . This claim is anchored in preclinical binding and functional assays reviewed within a Pfizer safety-assessment study, where darglitazone was characterized prior to in vivo toxicology evaluation.

PPARγ agonism Thiazolidinedione pharmacology Insulin sensitizer potency

In Vivo Metabolic Efficacy: Hypertriglyceridemia Correction at 7.7-Fold Lower Molar Dose Than Rosiglitazone in Obese Zucker Rats

In obese insulin-resistant Zucker fa/fa rats, 3-week treatment with darglitazone at 1.3 µmol/kg/day corrected hypertriglyceridemia comparably to rosiglitazone at 10 µmol/kg/day by increasing plasma triglyceride clearance and decreasing hepatic TG production . This corresponds to a ~7.7-fold lower molar dose for equivalent lipid-lowering efficacy.

Dyslipidemia Triglyceride metabolism Insulin resistance

PPARγ-Mediated Gene Regulation: Beta3-Adrenergic Receptor mRNA Suppression Comparable to Troglitazone, with Lower ID50

Exposure of HIB-1B brown adipocytes for 24 h to either 30 µmol/L darglitazone or 20 µmol/L troglitazone reduced β3-adrenergic receptor (β3-AR) mRNA levels by 75% . The half-maximal inhibitory concentration (ID50) for darglitazone was approximately 10 nmol/L, similar to its PPARγ binding Kd, indicating potent and rapid transcriptional suppression through PPARγ2.

Adipocyte biology Beta3-adrenergic receptor Transcriptional regulation

Clinical Pharmacodynamic Confirmation: 19% Reduction in 24-h Plasma Glucose AUC vs Placebo in NIDDM Subjects

In a 14-day double-blind placebo-controlled study of obese NIDDM subjects, darglitazone sodium 25 mg once daily reduced the 24-h plasma glucose area under the curve (AUC) from 292.8 ± 31.2 to 235.2 ± 21.6 mmol·h⁻¹·l⁻¹ (p=0.002), a 19% decrease . Concurrent significant reductions were observed in 24-h serum insulin AUC (p=0.045), non-esterified fatty acid AUC (p=0.002), and mean serum triglyceride by 25.9%.

Type 2 diabetes Clinical glucose control Placebo-controlled trial

Neuroprotective Efficacy in Diabetic Stroke Model: Restoration of Euglycemia and Reduction of Cerebral Infarct Size in ob/ob Mice

In diabetic ob/ob mice subjected to hypoxic-ischemic insult, 7-day pretreatment with darglitazone at 1 mg/kg/day restored euglycemia, normalized elevated corticosterone and circulating triglycerides/VLDL, and dramatically reduced cerebral infarct size at 24 h recovery . Proinflammatory gene expression was also suppressed.

Cerebral ischemia Neuroprotection Diabetic complications

High-Value Research and Procurement Scenarios for Darglitazone Sodium Based on Validated Differentiation


Type 2 Diabetes & Insulin Resistance Research Requiring a High-Potency PPARγ Agonist

With 200-fold greater PPARγ potency than ciglitazone and confirmed clinical glucose-lowering in NIDDM subjects , darglitazone sodium is suited for diabetic rodent models, in vitro insulin-sensitization assays, and translational studies where maximal target engagement at low concentrations is critical.

Dyslipidemia and Adipose Tissue Biology Studies

Darglitazone sodium corrects hypertriglyceridemia in Zucker fa/fa rats at a 7.7-fold lower molar dose than rosiglitazone and potently suppresses β3-adrenergic receptor mRNA through PPARγ2 , making it a valuable tool for investigating adipose tissue remodeling, free fatty acid trafficking, and thermogenic gene programs.

PPARγ Selectivity Profiling and Comparative Pharmacology

Darglitazone displays 20- to 150-fold higher PPARγ selectivity versus rosiglitazone and pioglitazone . This selectivity margin enables its use as a reference agonist in nuclear receptor panel screens, selectivity benchmarking, and structure-activity relationship studies aimed at dissociating metabolic benefits from TZD-class adverse effects.

Diabetic Cerebrovascular and Neuroinflammation Research

Darglitazone sodium restores euglycemia and dramatically reduces cerebral infarct size after hypoxic-ischemic insult in diabetic ob/ob mice while suppressing proinflammatory gene expression . This supports its procurement for preclinical neuroprotection studies focused on stroke outcomes in the context of type 2 diabetes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Darglitazone sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.